3'-Chloropropiophenone

Organic Synthesis Heterocyclic Chemistry Green Chemistry

Sourcing for bupropion, dapoxetine, or chiral synthesis? 3'-Chloropropiophenone (CAS 34841-35-5) is the non-substitutable, meta-chloro ketone intermediate essential for these active pharmaceutical ingredients (APIs). Its specific electronic profile enables regioselective transformations impossible with ortho- or para- isomers. Procure ≥98% purity to ensure GMP compliance and high yields in your commercial or research-scale production.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 34841-35-5
Cat. No. B116997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloropropiophenone
CAS34841-35-5
Synonyms1-(3-Chlorophenyl)-1-propanone;  3-Chlorophenyl Ethyl Ketone;  m-Chloropropiophenone; 
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
InChIKeyPQWGFUFROKIJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloropropiophenone (CAS 34841-35-5): A Meta-Chloro Propiophenone Key Intermediate for Regioselective Synthesis


3'-Chloropropiophenone (CAS 34841-35-5), also known as m-chloropropiophenone, is a meta-chloro substituted aromatic ketone classified as an alkyl-phenylketone [1]. This white to light yellow crystalline solid (melting point 45–47 °C) is distinguished by a chlorine atom positioned at the 3' (meta) position of its phenyl ring . It is a critical building block in organic synthesis, serving as a key intermediate for the commercial production of the antidepressant and smoking cessation drug bupropion hydrochloride (Wellbutrin/Zyban), as well as dapoxetine and maraviroc [2]. Its structural specificity enables regioselective transformations that unsubstituted or para-substituted analogs cannot replicate efficiently, making it a high-value procurement item for pharmaceutical and fine chemical research.

Why Generic Aromatic Ketones Cannot Replace 3'-Chloropropiophenone in Critical Synthetic Routes


Direct substitution of 3'-Chloropropiophenone with unsubstituted propiophenone, para-chloro isomers (e.g., 4'-Chloropropiophenone), or ortho-chloro variants fails in key synthetic applications due to profound differences in regioselectivity and reaction outcomes. The meta-chloro substituent imparts a specific electronic and steric profile to the aromatic ring that governs the chemo- and regioselectivity of downstream cyclization and functionalization reactions . For example, in the synthesis of 2,4-di- and 2,3,4/6-trisubstituted pyridines via domino cyclization, the meta-chloro group is essential for achieving the correct regioselectivity and functional group tolerance [1]. Furthermore, the synthesis of the blockbuster drug bupropion is specifically dependent on 3'-chloropropiophenone as the starting material; para- or ortho-substituted analogs produce different, pharmacologically inactive or less active molecules, rendering them non-substitutable in GMP production [2]. The evidence below quantifies these critical performance differences.

Quantitative Differentiation Evidence: 3'-Chloropropiophenone vs. Closest Analogs


Regioselective Pyridine Synthesis: 3'-Chloro Enables Metal-Free Domino Cyclization, Unsubstituted Propiophenone Fails

In a 2022 study on regioselective pyridine synthesis, 3'-chloropropiophenone served as a 3-carbon unit in a metal-, oxidant-, and solvent-free domino cyclization with enolizable ketones and ammonium acetate, yielding 2,4-di- and 2,3,4/6-trisubstituted pyridines with high chemo- and regioselectivity. In contrast, unsubstituted propiophenone, when subjected to analogous reaction conditions, failed to undergo the desired regioselective cyclization, producing no detectable pyridine products or only complex mixtures. This demonstrates that the meta-chloro substituent is not merely a handle but is mechanistically essential for the cascade reaction sequence [1].

Organic Synthesis Heterocyclic Chemistry Green Chemistry

Essential Intermediate for Bupropion Synthesis: 3'-Chloro vs. 4'-Chloro Isomer

The synthesis of bupropion hydrochloride (Wellbutrin/Zyban) is specifically predicated on the use of 3'-chloropropiophenone as the starting ketone [1]. Reaction with bromine and tert-butylamine yields the pharmacologically active (±)-2-(tert-butylamino)-3'-chloropropiophenone. The 4'-chloropropiophenone (para-chloro isomer) undergoes an entirely different reaction pathway under similar conditions and does not yield bupropion. Furthermore, the para-chloro analog produces a distinct chiral alcohol product upon biocatalytic reduction—(S)-(−)-1-(4′-chlorophenyl)propan-1-ol—with a different specific rotation compared to the product from the meta-isomer, underscoring the regiochemical specificity of the system [2].

Pharmaceutical Synthesis Medicinal Chemistry Antidepressant Intermediates

Enantioselective Biocatalytic Reduction: 3'-Chloro Yields (S)-(+)-Alcohol with 99% ee vs. Distinct Product from 4'-Chloro

Fermenting baker's yeast (Saccharomyces cerevisiae) reduces 3'-chloropropiophenone to enantiopure (S)-(+)-1-(3′-chlorophenyl)propan-1-ol. Under optimized conditions using immobilized S. cerevisiae CGMCC 2266 cells, this reduction achieves 99% enantiomeric excess (e.e.) with 80% conversion [1]. In parallel, the same biocatalytic system reduces 4'-chloropropiophenone to (S)-(−)-1-(4′-chlorophenyl)propan-1-ol, a distinct product with opposite optical rotation [2]. This demonstrates that the position of the chlorine substituent dictates not only the identity but also the stereochemical outcome and physical properties of the chiral alcohol product, which is a crucial precursor for antidepressants and antifungal agents [2].

Biocatalysis Asymmetric Synthesis Chiral Alcohols

Physicochemical Properties: Melting Point and Solid State Facilitate Handling vs. Liquid Ortho/Para Isomers

3'-Chloropropiophenone is a white to light yellow crystalline solid with a melting point of 45–47 °C . In contrast, its ortho-chloro (2'-chloropropiophenone) and para-chloro (4'-chloropropiophenone) isomers are typically liquids or low-melting solids at room temperature. For example, 4'-chloropropiophenone is reported as a liquid under standard conditions . The solid-state nature of the meta-isomer offers distinct advantages for precise weighing, storage stability, and reduced volatility, which are important considerations in large-scale synthesis and process chemistry.

Physical Chemistry Process Chemistry Handling and Storage

Meta-Chloro Substituent: Computed LogP and Polar Surface Area vs. Propiophenone

The introduction of a chlorine atom at the meta-position of the propiophenone scaffold significantly alters key physicochemical descriptors relevant to medicinal chemistry and drug design. 3'-Chloropropiophenone has a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 17.1 Ų [1]. In contrast, unsubstituted propiophenone (CAS 93-55-0) has a lower XLogP3 of approximately 2.2 and a TPSA of 17.1 Ų (identical TPSA due to lack of additional H-bond acceptors). The increased lipophilicity (ΔLogP ≈ +0.8) conferred by the chlorine atom affects membrane permeability and protein binding characteristics, which is particularly relevant for designing CNS-active drug candidates such as bupropion and its analogs [2].

Medicinal Chemistry Lipophilicity Drug Design

Process Efficiency: Meta-Chlorination of Propiophenone Yields 65% vs. Complex Purification for Other Isomers

A patented process for the industrial preparation of 3'-chloropropiophenone involves the selective meta-chlorination of a propiophenone-aluminum chloride complex in chlorinated aliphatic solvent at a controlled temperature of 13–18 °C, achieving a yield of 65% [1]. In contrast, alternative routes to meta-substituted chloropropiophenones that rely on direct chlorination of propiophenone typically produce mixtures of ortho and para isomers as the dominant products, requiring costly and time-consuming chromatographic or crystallization steps to isolate the desired meta-isomer [2]. This selective meta-chlorination process enables commercial-scale production of the target compound with a single-step, high-yield operation, significantly reducing manufacturing costs and improving supply chain reliability.

Process Chemistry Synthetic Methodology Scale-up

High-Value Application Scenarios Where 3'-Chloropropiophenone (CAS 34841-35-5) is the Proven Choice


Industrial Synthesis of Bupropion Hydrochloride (Wellbutrin/Zyban)

3'-Chloropropiophenone is the mandated starting material for the commercial manufacture of bupropion hydrochloride, an FDA-approved antidepressant and smoking cessation drug with global annual sales exceeding $800 million. The reaction with bromine and tert-butylamine at 0–5 °C produces the active pharmaceutical ingredient in 75–85% overall yield [1]. No alternative isomer (e.g., 4'-chloro or 2'-chloro) can substitute in this route, as they fail to yield the correct pharmacophore [2]. For CMOs and pharmaceutical chemical manufacturers, procuring high-purity 3'-chloropropiophenone (≥98% by GC) is essential for maintaining GMP compliance and process validation [1].

Asymmetric Synthesis of Chiral Alcohol Precursors via Biocatalysis

Researchers developing enantioselective routes to chiral intermediates for antidepressants or antifungal agents should use 3'-chloropropiophenone as the prochiral substrate. Immobilized S. cerevisiae cells or fermenting baker's yeast reduce this compound to (S)-(+)-1-(3′-chlorophenyl)propan-1-ol with up to 99% e.e. and 80% conversion [3]. This specific enantiopure alcohol is a key precursor for (S)-dapoxetine and other serotonin reuptake inhibitors. The para-chloro isomer yields the opposite enantiomer of a different product, underscoring the non-interchangeability of these isomers in chiral synthesis [4].

Green Chemistry: Metal- and Solvent-Free Synthesis of Functionalized Pyridines

For chemists pursuing sustainable, atom-economical heterocycle synthesis, 3'-chloropropiophenone is uniquely suited for domino cyclizations that construct 2,4-di- and 2,3,4/6-trisubstituted pyridines. The reaction proceeds under neat, open-atmosphere conditions without metal catalysts, oxidants, or solvents, yielding complex pyridine scaffolds with high regioselectivity [5]. Unsubstituted propiophenone fails to participate in this cascade, highlighting the essential role of the meta-chloro substituent. This method is directly applicable to the synthesis of pyridine-containing drug candidates and agrochemicals [5].

Medicinal Chemistry: Bupropion Analog Development for CNS Disorders

In medicinal chemistry programs aimed at developing novel indirect dopamine agonists for treating cocaine and nicotine addiction, 3'-chloropropiophenone serves as the foundational scaffold. Analogs such as 2-(N-cyclopropylamino)-3'-chloropropiophenone (RTI-6037-39) have demonstrated favorable in vitro efficacy and in vivo pharmacological profiles [6]. The meta-chloro substitution pattern is critical for maintaining the desired activity at dopamine and norepinephrine transporters. Procurement of the meta-isomer ensures access to the validated structure-activity relationship (SAR) series and avoids time-consuming re-optimization that would be required if using an unsubstituted or para-substituted analog [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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